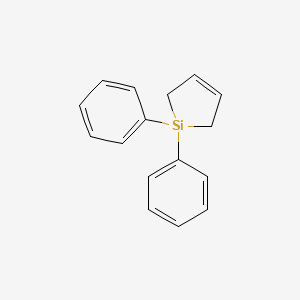

1,1-Diphenyl-1-silacyclo-3-pentene

Cat. No. B8656297

M. Wt: 236.38 g/mol

InChI Key: ZILCGTYSLSVLIL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05300605

Procedure details

Into a 1000 mL three necked rb flask, equipped with a reflux condenser was placed magnesium powder (26.4 g)(1.1 mol), diphenyldichlorosilane (253 g)(1 mol) and THF (500 mL). The reflux condenser was connected to a refrigeration unit with ethylene glycol cooled at -20° C. circulating. With stirring, 1,3-butadiene (81 g) (1.5 mol, 125 mL) at -78° C. Was transferred to this reaction system via a cannula. The reaction mixture was stirred over 72h. The reaction mixture was hydrolyzed with saturated ammonium chloride solution (100 mL) and 100 ml ether was added. The organic solution was separated. The water layer was washed with ether (2×50 mL). The combined organic solution was dried over anhydrous magnesium sulfate, filtered and the volatile solvents removed by evaporation under reduced pressure. The product was purified by distillation through a 10 cm vacuum jacketed Vigreux column. A fraction, bp 155°-7° C./0.2 mmHg, 154 g, 64% yield was collected. The following spectra properties were observed. 1H NMR (δ)1.97 (d,4H, J=0.94Hz), 6.15(t,2H,J=0.94Hz), 7.44-7.53 (m,6H), 7.67-7.71 (m,4H). 13C NMR (δ) 16.84, 127.90, 129.45, 131.00, 134.67, 135.71, 29Si NMR (δ) 8.51.

[Compound]

Name

three

Quantity

1000 mL

Type

reactant

Reaction Step One

Yield

64%

Identifiers

|

REACTION_CXSMILES

|

[Mg].[C:2]1([Si:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)(Cl)Cl)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:17]=[CH:18][CH:19]=[CH2:20].[Cl-].[NH4+]>CCOCC.C(O)CO.C1COCC1>[C:2]1([Si:8]2([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:20][CH:19]=[CH:18][CH2:17]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

three

|

|

Quantity

|

1000 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

26.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Three

|

Name

|

|

|

Quantity

|

253 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Six

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CO)O

|

Step Eight

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

With stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at -78° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred over 72h

|

|

Duration

|

72 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic solution was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The water layer was washed with ether (2×50 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic solution was dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the volatile solvents removed by evaporation under reduced pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The product was purified by distillation through a 10 cm vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A fraction, bp 155°-7° C./0.2 mmHg, 154 g, 64% yield was collected

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC=C1)[Si]1(CC=CC1)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 64% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |